3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C9H9N3O It is a derivative of pyrido[1,2-a]pyrimidine, characterized by the presence of an amino group at the 3-position and a methyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound can be used as a building block in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme interactions and molecular pathways in biological systems.
Mechanism of Action
The mechanism of action of 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the nature of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
3-amino-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group at the 8-position.
8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the amino group at the 3-position.
4H-pyrido[1,2-a]pyrimidin-4-one: Lacks both the amino and methyl groups.
Uniqueness
The presence of both the amino group at the 3-position and the methyl group at the 8-position in 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
3-amino-8-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-3-12-8(4-6)11-5-7(10)9(12)13/h2-5H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGICTPKCAVTBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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